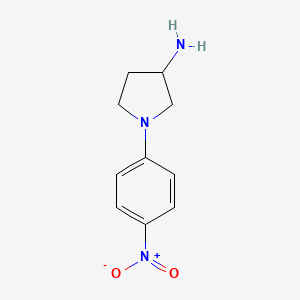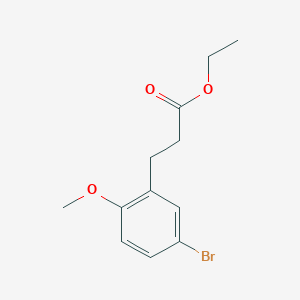
1-(4-nitrophenyl)pyrrolidin-3-amine
描述
1-(4-nitrophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 4-nitrophenyl group and an amine group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)pyrrolidin-3-amine typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents and reducing agents can vary based on cost and availability, but the fundamental reaction mechanism remains consistent .
化学反应分析
Types of Reactions: 1-(4-nitrophenyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 4-Aminophenylpyrrolidin-3-ylamine.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: N-substituted pyrrolidin-3-ylamine derivatives.
科学研究应用
1-(4-nitrophenyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-(4-nitrophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound’s pyrrolidine ring allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
相似化合物的比较
Pyrrolidin-2-one: Known for its diverse biological activities.
Pyrrolidine-2,5-diones: Used in medicinal chemistry for their therapeutic potential.
Prolinol: A derivative of pyrrolidine with significant biological activity
Uniqueness: 1-(4-nitrophenyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further chemical modifications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
218944-30-0 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
1-(4-nitrophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H13N3O2/c11-8-5-6-12(7-8)9-1-3-10(4-2-9)13(14)15/h1-4,8H,5-7,11H2 |
InChI 键 |
ZKDWVPYZTDCGLP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Chloro-7-iodo-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8759378.png)
![2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE](/img/structure/B8759382.png)




